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Compound of Interest

Compound Name:
17-Allylamino-17-

demethoxygeldanamycin

Cat. No.: B10781263 Get Quote

An in-depth guide to the safety profiles of 17-AAG (Tanespimycin), 17-DMAG (Alvespimycin),

and IPI-504 (Retaspimycin), complete with experimental data, protocols, and pathway

visualizations to inform preclinical and clinical research.

Geldanamycin, a potent inhibitor of Heat shock protein 90 (Hsp90), has long been a compound

of interest in oncology. However, its clinical utility has been significantly hampered by its

unfavorable safety profile, most notably severe hepatotoxicity.[1] This has spurred the

development of numerous analogs designed to retain Hsp90 inhibitory activity while mitigating

toxicity. This guide provides a comparative analysis of the safety profiles of three prominent

geldanamycin analogs that have entered clinical trials: 17-AAG (tanespimycin), 17-DMAG

(alvespimycin), and IPI-504 (retaspimycin).

Executive Summary of Safety Profiles
While all three analogs were developed to improve upon the safety of the parent compound,

geldanamycin, they each exhibit unique toxicity profiles that have impacted their clinical

development. 17-AAG demonstrated a more favorable preclinical profile than geldanamycin but

still presented with dose-limiting hepatotoxicity in clinical trials.[2] 17-DMAG, a more water-

soluble analog, showed promise with higher potency but was associated with a broader range

of toxicities, including ocular adverse events.[3][4] IPI-504, a hydroquinone form of 17-AAG,

was designed for improved solubility and was generally well-tolerated, though it was associated
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with transient cardiovascular effects.[5] Ultimately, the clinical development of these specific

analogs has been challenged by their respective toxicity profiles.[6]

Quantitative Toxicity Data
The following tables summarize the available quantitative data on the cytotoxicity and clinical

adverse events associated with geldanamycin and its analogs.

Table 1: In Vitro Cytotoxicity (IC50) of Geldanamycin and Its Analogs
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Compound Cell Line Cell Type IC50 Reference

Geldanamycin
Multiple Cancer

Cell Lines
Varies

0.4 nM - 2000

nM
[1]

17-AAG T47D
Human Breast

Cancer

Not Specified

(Enhanced by β-

cyclodextrin)

[6]

17-AAG HCT116
Human Colon

Cancer

Not Specified

(Induces

apoptosis)

[7]

17-DMAG NCI 60 Panel
Human Tumor

Cell Lines
63 nM (mean) [3]

17-DMAG K562

Human Chronic

Myeloid

Leukemia

50 nM [8]

17-DMAG

K562-RC

(Imatinib-

resistant)

Human Chronic

Myeloid

Leukemia

31 nM [8]

17-DMAG

K562-RD

(Imatinib-

resistant)

Human Chronic

Myeloid

Leukemia

44 nM [8]

IPI-504 MM1.s
Human Multiple

Myeloma
307 ± 51 nM [9]

IPI-504 RPMI-8226
Human Multiple

Myeloma
306 ± 38 nM [9]

IPI-504 H1437
Human Lung

Adenocarcinoma
3.473 nM [10]

IPI-504 H1650
Human Lung

Adenocarcinoma
3.764 nM [10]

IPI-504 H358
Human Lung

Adenocarcinoma
4.662 nM [10]
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Note: Direct comparative IC50 values in a panel of normal human cell lines are not readily

available in the literature, which limits a direct quantitative comparison of their safety at a

cellular level.

Table 2: Summary of Common Adverse Events from Clinical Trials

Analog
Common Adverse
Events (Grade 1-2)

Dose-Limiting
Toxicities (Grade 3-
4)

Reference

17-AAG

(Tanespimycin)

Fatigue, nausea,

diarrhea, headache,

myalgias

Hepatotoxicity

(transaminase

elevations),

thrombocytopenia,

diarrhea

[2]

17-DMAG

(Alvespimycin)

Fatigue, anorexia,

nausea, blurred

vision,

musculoskeletal pain,

dry eye

Peripheral

neuropathy, renal

dysfunction, fatigue,

hypoalbuminemia,

AST rise, hypotension

[3][11]

IPI-504

(Retaspimycin)

Fatigue, nausea,

diarrhea, headache,

vomiting

Liver function

abnormalities,

hypokalemia, vomiting

[12]

Key Toxicity Profiles
Hepatotoxicity
The primary dose-limiting toxicity for geldanamycin and its early analogs is hepatotoxicity.[1][2]

This is largely attributed to the benzoquinone moiety, which can undergo redox cycling

catalyzed by enzymes like NADPH-cytochrome P450 reductase. This process generates

reactive oxygen species (ROS), leading to oxidative stress and cellular damage in hepatocytes.

While developed to be less hepatotoxic than geldanamycin, both 17-AAG and 17-DMAG have

demonstrated liver toxicity in clinical trials.[2][13] In a phase I study of 17-AAG, delayed

hepatotoxicity was observed, which was schedule-dependent.[2] For 17-DMAG, liver function
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disturbances were noted as a common adverse event.[3] IPI-504 also showed instances of

Grade 3 or higher liver function abnormalities in some patients.[12]

Ocular Toxicity of 17-DMAG
A distinctive toxicity associated with 17-DMAG is ocular adverse events, including blurred

vision, dry eye, and keratitis.[3] Preclinical studies in rats have shown that 17-DMAG can

induce photoreceptor cell death.[14][15] This toxicity is linked to the drug's accumulation and

slow elimination from the retina, leading to prolonged Hsp90 inhibition in this sensitive tissue.

[15] In direct comparative studies, 17-AAG did not elicit the same degree of retinal injury, which

was attributed to its rapid elimination from the retina.[15]

Cardiotoxicity of IPI-504
Phase I trials of IPI-504 revealed transient, dose-related cardiovascular effects, including

bradycardia (decreased heart rate) and PR interval lengthening.[3] These effects were

reversible and not associated with significant ventricular arrhythmias or QTcF interval changes

at the maximum tolerated dose. The mechanism is thought to be related to autonomic effects

associated with the drug infusion.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and

experimental workflows relevant to the safety assessment of geldanamycin analogs.
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On-Target Hsp90 Inhibition Pathway
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Caption: On-Target Hsp90 Inhibition Pathway.
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Mechanism of Geldanamycin-Induced Hepatotoxicity
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In Vitro Hepatotoxicity Assessment Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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